6-Bromo-3-fluoro-2-methoxybenzaldehyde
Description
6-Bromo-3-fluoro-2-methoxybenzaldehyde is a substituted benzaldehyde derivative with bromo (Br), fluoro (F), and methoxy (OCH₃) groups at positions 6, 3, and 2, respectively. This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing (Br, F) and electron-donating (OCH₃) substituents influence reactivity, solubility, and stability.
Properties
IUPAC Name |
6-bromo-3-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUHRPCTHOCSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-methoxybenzaldehyde typically involves the bromination and fluorination of 2-methoxybenzaldehyde. One common method includes the following steps:
Bromination: 2-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 2-methoxybenzaldehyde are brominated using bromine and a suitable catalyst.
Fluorination: The brominated product is then fluorinated using industrial-scale fluorinating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Oxidation: 6-Bromo-3-fluoro-2-methoxybenzoic acid.
Reduction: 6-Bromo-3-fluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
6-Bromo-3-fluoro-2-methoxybenzaldehyde is used in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-methoxybenzaldehyde depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 6-Bromo-3-fluoro-2-methoxybenzaldehyde with four analogs, focusing on substituent positions, functional groups, and key properties:
Key Observations:
- Polarity and Solubility : The methoxy group in this compound increases polarity compared to methyl () or chloro () analogs, enhancing solubility in polar solvents.
- Reactivity : Electron-donating OCH₃ activates the aromatic ring toward electrophilic substitution, contrasting with electron-withdrawing Cl () or CH₃ ().
- Functional Group Impact : Replacing the aldehyde with a carboxylic acid () or amide () alters acidity, hydrogen-bonding capacity, and biological interactions.
Biological Activity
6-Bromo-3-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C₈H₆BrFO₂. This compound features a benzaldehyde structure with bromine and fluorine substituents at the 6 and 3 positions, respectively, and a methoxy group at the 2 position. The unique substitution pattern contributes to its chemical properties and potential applications in medicinal chemistry and materials science. Recent studies have indicated significant biological activities associated with this compound, particularly in anticancer research.
The synthesis of this compound typically involves the bromination and fluorination of 2-methoxybenzaldehyde. The following steps outline a common synthetic route:
- Bromination : 2-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
- Fluorination : The brominated intermediate undergoes fluorination using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 3-position.
Anticancer Properties
Research has highlighted the potential of this compound in anticancer applications. Compounds structurally similar to this one have shown significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (A549) cells. For instance, a study indicated that related compounds exhibited IC₅₀ values significantly lower than established chemotherapeutics like 5-fluorouracil, suggesting promising anticancer activity .
Table 1: Inhibitory Activity of Related Compounds Against A549 Cells
| Compound | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
| 5-FU | 4.98 ± 0.41 | Standard chemotherapeutic agent |
| 6k | 3.14 ± 0.29 | Induces apoptosis through caspase activation |
The compound 6l was particularly noted for its ability to induce apoptosis in A549 cells through mitochondrial and caspase-3-dependent pathways, demonstrating its potential as a candidate for lung cancer treatment .
The biological activity of this compound is believed to involve multiple mechanisms:
- Apoptosis Induction : The compound promotes apoptosis by altering the expression levels of key proteins involved in apoptotic pathways, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), leading to increased activation of caspase-3 .
- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes, potentially modulating their activity and affecting metabolic pathways relevant to cancer progression .
Case Studies
Several studies have evaluated the biological activity of benzaldehyde derivatives, including those with halogen substitutions like bromine and fluorine. These studies often focus on:
- Cytotoxicity Assays : Evaluating the effectiveness of compounds against different cancer cell lines.
- Mechanistic Studies : Investigating how these compounds induce cell death or inhibit tumor growth.
- Pharmacokinetic Properties : Assessing how these compounds behave in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
